molecular formula C27H27ClFNO3S B11591566 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11591566
M. Wt: 500.0 g/mol
InChI Key: OWWUILAEIXHYSL-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structural features, including the presence of ethylsulfanyl, chlorophenyl, fluorophenyl, and hexahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:

    Formation of the Hexahydroquinoline Core: The hexahydroquinoline core is typically synthesized through a multi-component reaction involving an aldehyde, an amine, and a β-ketoester. This reaction is often catalyzed by an acid or a base and conducted under reflux conditions.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require the use of appropriate halogenating agents and catalysts.

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol is reacted with an appropriate leaving group on the quinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol, typically under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (chlorine and fluorine) on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: Due to its unique structure, it may exhibit pharmacological properties, making it a candidate for drug development and medicinal chemistry research.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-(Methylsulfanyl)ethyl 7-(2-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-(Ethylsulfanyl)ethyl 7-(2-bromophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the ethylsulfanyl moiety, allows for unique interactions and reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C27H27ClFNO3S

Molecular Weight

500.0 g/mol

IUPAC Name

2-ethylsulfanylethyl 7-(2-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27ClFNO3S/c1-3-34-13-12-33-27(32)24-16(2)30-22-14-18(20-6-4-5-7-21(20)28)15-23(31)26(22)25(24)17-8-10-19(29)11-9-17/h4-11,18,25,30H,3,12-15H2,1-2H3

InChI Key

OWWUILAEIXHYSL-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC=CC=C4Cl)C

Origin of Product

United States

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